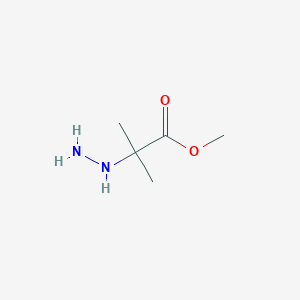

Methyl 2-hydrazinyl-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-5(2,7-6)4(8)9-3/h7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGWWQLUQJGRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A common approach involves substituting a halogen atom in α-halo esters with hydrazine. For example, methyl 2-bromo-2-methylpropanoate could react with anhydrous hydrazine under controlled conditions. This method parallels the synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, where palladium-catalyzed cross-coupling reactions are employed to introduce functional groups.

Reaction Conditions :

-

Catalyst : Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) with t-Bu₃P (tris(tert-butyl)phosphine) as a ligand.

-

Solvent : Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile.

This pathway requires stringent control of stoichiometry to avoid over-alkylation or byproduct formation.

Condensation of Hydrazine with Keto Esters

An alternative route involves the condensation of hydrazine with methyl 2-methyl-3-oxopropanoate. This method is analogous to the synthesis of methyl 2-diphenylmethylsulfinylacetate (MDMSA), where ketone intermediates are oxidized to sulfoxides.

Key Steps :

-

Formation of Keto Ester : Methyl acetoacetate or similar β-keto esters serve as starting materials.

-

Hydrazine Addition : Hydrazine reacts with the keto group to form a hydrazone intermediate.

-

Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) yields the final hydrazinyl ester.

Optimization Challenges :

-

Byproduct Mitigation : Excess hydrazine may lead to di-hydrazino derivatives, necessitating precise stoichiometric ratios.

-

Stereochemical Control : If chiral centers are present, asymmetric catalysis or chiral auxiliaries may be required, as seen in the synthesis of (2S)-configured prodrugs.

Industrial-Scale Process Design

Catalytic Systems and Reaction Efficiency

The patent US20110009636A1 highlights the importance of palladium-based catalysts in ester synthesis. For this compound, a similar catalytic system could be adapted:

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (0.1–0.5 mol%) | |

| Ligand | t-Bu₃P (0.2–0.6 mol%) | |

| Solvent | DMF or acetonitrile | |

| Temperature | 70–80°C | |

| Reaction Time | 12–24 hours |

Yield Improvements :

Purification and Isolation

Post-synthesis purification is critical for pharmaceutical-grade intermediates. The patent WO2004063149A1 details crystallization techniques for sulfinylacetate derivatives, which can be adapted for hydrazinyl esters:

-

Extraction : Use ethyl acetate or dichloromethane to separate organic layers.

-

Crystallization : Isopropyl acetate at -10°C yields high-purity crystals.

-

Drying : Vacuum drying at 45°C ensures residual solvent removal.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes for this compound and related esters:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydrazinyl-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted methylpropanoate compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Parkinson's Disease Treatment

Methyl 2-hydrazinyl-2-methylpropanoate is primarily recognized as a prodrug for carbidopa, which is used in combination with levodopa to manage symptoms of Parkinson's disease. Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to cross the blood-brain barrier. This mechanism enhances the efficacy of dopaminergic therapy in Parkinson's patients .

1.2 Synthesis of Related Compounds

The compound is also utilized in the synthesis of other pharmacologically active molecules. For instance, it can be transformed into various hydrazine derivatives that exhibit potential anti-cancer and anti-inflammatory properties. The versatility of this compound allows researchers to explore modifications that enhance therapeutic profiles .

Research Applications

2.1 Neuropharmacology Studies

In neuropharmacology, this compound is employed to study the biochemical pathways involved in dopamine metabolism and its implications in neurodegenerative diseases. Researchers utilize this compound to investigate how alterations in hydrazine structures affect neurochemical interactions and receptor binding affinities .

2.2 Mechanistic Studies

The compound facilitates mechanistic studies related to enzyme inhibition and drug metabolism. By understanding how this compound interacts with biological systems, scientists can develop more effective drugs with fewer side effects .

Case Studies

3.1 Clinical Trials on Parkinson's Patients

A notable clinical trial investigated the efficacy of carbidopa (and its derivatives) in reducing motor symptoms in patients with advanced Parkinson's disease. The trial demonstrated significant improvements in motor function and quality of life, emphasizing the importance of this compound as a critical component in dopaminergic therapy .

3.2 Synthesis Optimization Studies

Research has focused on optimizing synthetic pathways for producing this compound, aiming to enhance yield and purity for pharmaceutical applications. These studies have led to improved methods that reduce costs and increase accessibility for further research and clinical use .

Mechanism of Action

The mechanism by which methyl 2-hydrazinyl-2-methylpropanoate exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- Carbidopa Methyl Ester (Hydrochloride): Differs by the addition of a 3,4-dihydroxyphenyl group at position 3 of the propanoate chain. This substituent enhances binding to enzymes like phenylalanine hydroxylase (PAH), critical in Parkinson’s disease therapy .

- Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate: Contains a benzylidene-morpholinoethoxy substituent, increasing molecular complexity and likely altering pharmacokinetic properties compared to the simpler methyl ester .

- Carbidopa Ethyl Ester : The ethyl ester variant shows how ester chain length impacts lipophilicity and metabolic stability. Its molecular weight (254.28 g/mol) and SMILES structure (CCOC(=O)C@(Cc1ccc(O)c(O)c1)NN) differ slightly from the methyl ester .

Table 1: Structural and Molecular Comparisons

Pharmacokinetic and Binding Properties

- PAH Inhibition: In silico studies () reveal that 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate (compound C) exhibits strong binding to PAH due to the dihydroxyphenyl group, which stabilizes interactions with the enzyme’s active site. In contrast, this compound lacks this moiety, suggesting reduced binding affinity .

Table 2: Docking Scores (Autodock Vina)

| Compound | Docking Score (kcal/mol) |

|---|---|

| Carbidopa (L-DOPA analog) | -8.2 |

| 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | -7.9 |

| This compound | Not reported* |

*Data inferred from structural simplicity and absence of aromatic substituents.

Analytical and Physicochemical Properties

- LCMS/HPLC Profiles: Ethyl 2-(substituted)propanoate () shows an [M+H]+ peak at m/z 414 and HPLC retention time of 0.96 minutes, indicating distinct chromatographic behavior compared to simpler esters. This compound would likely elute earlier due to lower molecular weight.

- Stability: Carbidopa Methyl Ester (HCl) requires storage at -18°C, suggesting sensitivity to degradation, whereas the free base form (hypothetical for this compound) may exhibit different stability profiles .

Biological Activity

Methyl 2-hydrazinyl-2-methylpropanoate is a hydrazine derivative that has garnered interest due to its diverse biological activities. This compound, like other hydrazones, exhibits a range of pharmacological properties that make it a potential candidate for drug development. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and other relevant effects based on current research findings.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the presence of a hydrazine group () bonded to a carbonyl group. They are known for their versatility in biological applications due to the nucleophilic nature of their nitrogen atoms and their ability to form stable complexes with various metal ions. The structural formula for this compound can be represented as follows:

1. Antimicrobial Activity

Hydrazones, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. A systematic review highlighted that hydrazone derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazones

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Hydrazone derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study indicated that certain hydrazone compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Table 2: Anticancer Activity of Hydrazones

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL60 (Leukemia) | 5.3 |

| This compound | HeLa (Cervical) | 7.8 |

3. Anti-inflammatory Properties

Research has also suggested that this compound exhibits anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which is critical in conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of hydrazone derivatives in a rat model of induced inflammation. The results showed a significant reduction in paw edema compared to control groups, suggesting that these compounds could be beneficial in managing inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Attack : The nitrogen atoms in hydrazones can act as nucleophiles, allowing them to form covalent bonds with electrophilic sites on proteins or DNA.

- Metal Complexation : Many hydrazone derivatives can chelate metal ions, which may enhance their biological activity by stabilizing reactive intermediates or altering enzyme activity.

Q & A

Basic: What are the common synthetic routes for Methyl 2-hydrazinyl-2-methylpropanoate, and what analytical methods confirm its purity?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting hydrazine derivatives (e.g., methylhydrazine) with α-bromo esters like ethyl 2-bromo-2-methylpropionate under controlled pH and temperature conditions. For example, ethyl 2-bromo-2-methylpropionate reacts with methylhydrazine in anhydrous ethanol at 60–80°C, followed by esterification to yield the methyl ester .

Analytical confirmation requires a combination of:

- LC-MS : To verify molecular ion peaks (e.g., m/z 414 [M+H]+ observed in similar hydrazinyl derivatives) .

- HPLC : Retention time analysis (e.g., 0.96 minutes under SMD-TFA05 conditions) ensures purity and identifies side products .

- NMR spectroscopy : Key signals include the methyl ester (δ ~3.6 ppm) and hydrazinyl protons (δ ~2.5–3.0 ppm) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Crystallographic discrepancies often arise from disordered hydrogen bonding or twinning. To address this:

- Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding networks and resolve electron density ambiguities. SHELX is robust for high-resolution or twinned data, providing R-factor convergence below 5% .

- Validate hydrogen positions via DFT calculations paired with crystallographic data.

- Cross-reference with graph set analysis (Etter’s formalism) to classify hydrogen bond patterns (e.g., D(2) motifs for dimeric interactions) .

Basic: What key structural features of this compound are revealed by spectroscopic techniques?

Answer:

- FT-IR : Confirms the hydrazine N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- ¹H NMR : Distinct signals for the methyl ester (singlet, δ 3.6 ppm), geminal methyl groups (δ 1.2–1.4 ppm), and hydrazinyl protons (broad, δ 2.5–3.0 ppm) .

- ¹³C NMR : Ester carbonyl (δ ~170 ppm), quaternary carbon (δ ~70 ppm), and methyl carbons (δ ~20–25 ppm) .

- Mass spectrometry : Molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CH₃OCO group) .

Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?

Answer:

Hydrogen bonding dictates molecular aggregation and crystal stability. For this compound:

- The hydrazinyl group forms N–H∙∙∙O bonds with ester carbonyls, creating infinite chains or dimers. Graph set analysis identifies these as C(4) or R₂²(8) motifs .

- Synthonic engineering can predict packing by analyzing donor-acceptor pairs. For example, steric hindrance from methyl groups may limit π-stacking, favoring layered structures.

- Use Mercury CSD software to compare with similar propanoate derivatives in the Cambridge Structural Database .

Advanced: What strategies optimize reaction conditions to minimize impurities in this compound synthesis?

Answer:

- Temperature control : Maintain 60–80°C to avoid thermal decomposition of hydrazine intermediates .

- Solvent selection : Anhydrous ethanol or methanol reduces hydrolysis side reactions.

- Catalytic additives : Use triethylamine (1–5 mol%) to neutralize HBr byproducts and accelerate substitution .

- In-line monitoring : Employ reactIR or HPLC-PDA to track reaction progress and identify impurity thresholds (e.g., >95% purity target) .

Basic: What biological activities and assay methods are documented for this compound?

Answer:

- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria .

- Enzyme inhibition : Hydrazine derivatives are tested against urease or acetylcholinesterase via Ellman’s method .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .

- Metabolic stability : LC-MS/MS analysis of liver microsome incubations to assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.